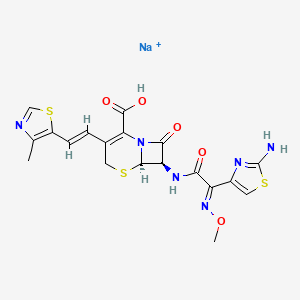

钠盐头孢地尼

描述

Cefditoren sodium salt is a sodium salt of a β-lactam cephalosporin antibiotic that disrupts peptidoglycan synthesis of bacterial cell walls . It is an orally available, broad-spectrum third-generation cephalosporin antibiotic that is active against both gram-negative and gram-positive bacteria .

Synthesis Analysis

The synthesis of Cefditoren sodium salt involves a complex process. The compound has a molecular weight of 528.56 and its empirical formula is C19H17N6NaO5S3 . It is a white to beige powder that is soluble in water .Molecular Structure Analysis

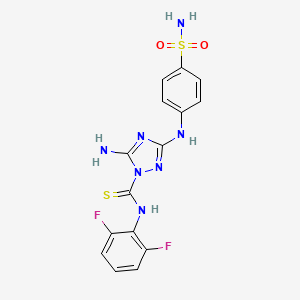

The molecular structure of Cefditoren sodium salt is quite complex. It includes a β-lactam ring at the 7 position of the cephalosporin ring that is responsible for its inhibitory action on bacterial cell wall synthesis . In addition to the cephem nucleus common to all cephalosporins, Cefditoren has an aminothiazole group that enhances its activity against Gram-negative organisms, a methylthiazole group that enhances its activity against Gram-positive organisms, a methoxyimino group that gives it stability against β-lactamases, and a pivoxil ester group that enhances oral bioavailability .Chemical Reactions Analysis

Cefditoren sodium salt disrupts the peptidoglycan synthesis of bacterial cell walls. This two-ring system causes distortion of the β-lactam amide bond, resulting in decreased resonance stabilization and increased reactivity .Physical And Chemical Properties Analysis

Cefditoren sodium salt is a white to beige powder with a molecular weight of 528.56. It is soluble in water at a concentration of 2 mg/mL when warmed .科学研究应用

配方和生物利用度的提高:

- 头孢地尼酯前药水凝胶片剂的研制是为了提高其吸收和生物利用度。这些配方中含有不同浓度的卡波姆和海藻酸钠,可实现药物的控释,增强其胃内滞留作用 (G. Venugopalarao, M. Gowtham, & N. C. Sarada, 2013).

- 另一项关于水凝胶中头孢地尼酯前药的研究表明,其在体外和体内均表现出改善的吸收和生物利用度。这是通过调整卡波姆和羧甲基纤维素钠的浓度来实现的 (G. Venugopalarao, R. Lakshmipathy, Ganesh Gadamsetty, & N. C. Sarada, 2015).

药代动力学和药效动力学:

- 一项研究详细阐述了头孢地尼在血浆和上皮衬里液 (ELF) 中的药效动力学特征,重点强调了其对多重耐药肺炎链球菌等呼吸道病原体的活性。该研究利用了人群药代动力学建模和蒙特卡罗模拟 (T. Lodise, M. Kinzig‐Schippers, G. Drusano, U. Loos, F. Vogel, J. Bulitta, M. Hinder, & F. Sörgel, 2007).

微生物敏感性和有效性:

- 一项比较头孢地尼与其他抗菌药对肠杆菌科细菌的体外活性的研究发现,头孢地尼在治疗尿路感染方面优于其他几种抗生素 (Ó. Cuevas, E. Cercenado, M. Gimeno, M. Marín, P. Coronel, & E. Bouza, 2010).

胃滞留浮动基质片剂的开发:

- 头孢地尼酯前药的胃滞留浮动基质片剂的开发旨在提高其溶解度并改善药物的释放曲线。该研究涉及使用聚乙烯吡咯烷酮 (PVP) 和泊洛沙姆 188 来制备固体分散体 (E. Soha. M, ElBedaiwy Heba M., & Habib Doaa A., 2022).

机理理解:

- 头孢地尼与肺炎链球菌青霉素结合蛋白 2X 复合物的晶体结构研究揭示了其高抗菌活性的见解。该研究重点介绍了头孢地尼与关键细菌蛋白的结合动力学 (M. Yamada, Takashi Watanabe, T. Miyara, Nobuyoshi Baba, J. Saito, Y. Takeuchi, & F. Ohsawa, 2007).

未来方向

Cefditoren sodium salt remains an option to be taken into account when selecting an oral antibiotic for the empirical treatment of respiratory infections in the community caused by human-adapted pathogens, even when considering changes in the pharmacoepidemiology of resistances over the last two decades .

属性

IUPAC Name |

sodium;(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N6O5S3.Na/c1-8-11(33-7-21-8)4-3-9-5-31-17-13(16(27)25(17)14(9)18(28)29)23-15(26)12(24-30-2)10-6-32-19(20)22-10;/h3-4,6-7,13,17H,5H2,1-2H3,(H2,20,22)(H,23,26)(H,28,29);/q;+1/p-1/b4-3-,24-12-;/t13-,17-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFUMWBZIKOREOO-WSWQWPGSSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C=CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)/C=C\C2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N\OC)/C4=CSC(=N4)N)SC2)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N6NaO5S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

528.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cefditoren sodium salt | |

CAS RN |

104146-53-4 | |

| Record name | CEFDITOREN SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C634TP4VZ5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

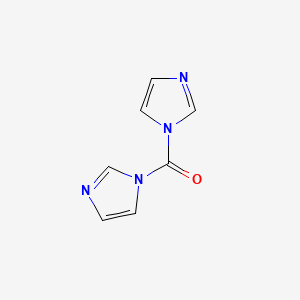

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(4-chlorophenyl)-(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine](/img/structure/B1668745.png)

![4-Chloro-N-[5-methyl-2-[7H-pyrrolo[2,3-d]pyrimidine-4-carbonyl]-3-pyridyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B1668749.png)

![4-(6-Hydroxy-7-tricyclo[3.3.1.13,7]dec-1-yl-2-naphthalenyl)benzoic acid](/img/structure/B1668750.png)

![3-[(4-chlorophenyl)-(1H-indol-3-yl)methyl]-1H-indole](/img/structure/B1668760.png)

![6-Cyclohexyl-3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B1668763.png)